2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-

Catalog No.
S3557604
CAS No.
522617-84-1
M.F
C13H20O2Si
M. Wt
236.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-

CAS Number

522617-84-1

Product Name

2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-

IUPAC Name

4-(4-trimethylsilyloxyphenyl)butan-2-one

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

InChI

InChI=1S/C13H20O2Si/c1-11(14)5-6-12-7-9-13(10-8-12)15-16(2,3)4/h7-10H,5-6H2,1-4H3

InChI Key

FAXNWYPMARAYNF-UHFFFAOYSA-N

SMILES

CC(=O)CCC1=CC=C(C=C1)O[Si](C)(C)C

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)O[Si](C)(C)C

The exact mass of the compound 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is 236.123256411 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is an organic compound with the molecular formula C13_{13}H20_{20}O2_2Si. It features a trimethylsilyl group attached to a phenyl ring, which is further connected to a butanone moiety. This compound is notable for its unique structural characteristics, which include a silyl ether functionality that enhances its stability and reactivity in various

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents used in this process include potassium permanganate and chromium trioxide.
  • Reduction: The butanone moiety can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions, utilizing reagents like halogens or nucleophiles.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4_4), chromium trioxide (CrO3_3)
  • Reducing Agents: Sodium borohydride (NaBH4_4), lithium aluminum hydride (LiAlH4_4)
  • Substitution Reagents: Halogens, nucleophiles

The synthesis of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- typically involves introducing a trimethylsilyl group to a phenyl ring followed by attaching a butanone group. A common method includes:

  • Silylation Reaction: Using trimethylsilyl chloride as a silylating agent in the presence of a base such as triethylamine.
  • Reaction Conditions: Conducted in anhydrous solvents under an inert atmosphere to prevent hydrolysis of the silyl group.

Industrial production may utilize automated reactors for large-scale silylation reactions, incorporating purification and isolation steps to ensure high purity and yield.

2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- finds applications in various fields:

  • Synthetic Chemistry: Utilized as an intermediate in organic synthesis due to its unique reactivity profile.
  • Material Science: Potential use in developing novel materials or coatings owing to its chemical stability.
  • Pharmaceutical Development: May serve as a precursor or building block in drug synthesis, pending further biological evaluation.

Studies on the interactions of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- with other molecules are essential for understanding its potential applications. Investigations into its reactivity with nucleophiles and electrophiles can provide insights into its usefulness in synthetic pathways and material formulations.

Several compounds share structural similarities with 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-:

Compound NameMolecular FormulaKey Features
2-Butanone, 4-[3-methoxy-4-[(trimethylsilyl)oxy]phenyl]-C14_{14}H22_{22}O3_3SiContains a methoxy group
4-[(Trimethylsilyl)ethynyl]benzaldehydeC12_{12}H14_{14}O1_1SiFeatures an ethynyl functional group
1,4-Bis(trimethylsilyl)butadiyneC10_{10}H18_{18}Si2_2Contains multiple silyl groups

Uniqueness

The uniqueness of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- lies in its specific combination of functional groups that enhance its stability and reactivity compared to similar compounds. The presence of both a trimethylsilyl group and a butanone moiety provides distinct chemical properties that make it suitable for specialized applications in synthetic chemistry and material science.

Hydrogen Bond Acceptor Count

2

Exact Mass

236.123256411 g/mol

Monoisotopic Mass

236.123256411 g/mol

Heavy Atom Count

16

Wikipedia

4-{4-[(Trimethylsilyl)oxy]phenyl}butan-2-one

Dates

Last modified: 07-26-2023

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